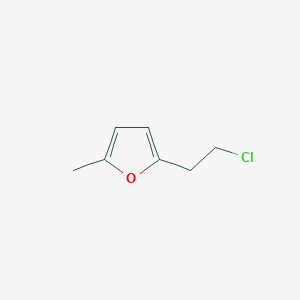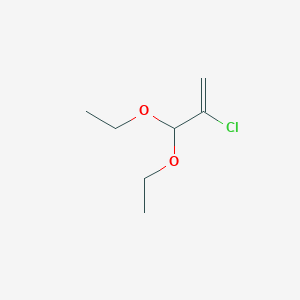
cis-3-Benzoylcyclohexane-1-carboxylic acid
Vue d'ensemble
Description
“Cis-3-Benzoylcyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 733742-86-4 . Its IUPAC name is (1R,3S)-3-benzoylcyclohexane-1-carboxylic acid . The compound has a molecular weight of 232.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16O3/c15-13 (10-5-2-1-3-6-10)11-7-4-8-12 (9-11)14 (16)17/h1-3,5-6,11-12H,4,7-9H2, (H,16,17)/t11-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 105-110 °C . It has a linear formula of C14H16O3 .Applications De Recherche Scientifique
Catalytic Oxidation and Chemical Synthesis
Recent advances in catalytic oxidation processes highlight the synthetic value of compounds structurally related to cis-3-Benzoylcyclohexane-1-carboxylic acid. For example, selective catalytic oxidation of cyclohexene, which shares a similar cyclohexane backbone, can lead to a variety of industrially relevant products. This process underscores the importance of controlled oxidation reactions for creating synthetically valuable intermediates for both academic and industrial applications (Cao et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
The inhibition of biocatalysts by carboxylic acids, including studies on the effects of carboxylic acid structure on microbial inhibition, is crucial for biofuel and biochemical production. Understanding how carboxylic acids, similar in functional groups to this compound, inhibit microbial growth and fermentation processes can inform the development of more robust microbial strains for industrial applications (Jarboe et al., 2013).
Antioxidant and Anti-inflammatory Properties
The exploration of benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties presents an interesting avenue for the application of related carboxylic acid compounds. Such studies indicate the potential for developing new therapeutic agents based on structural analogs of this compound, highlighting the importance of chemical structure in determining biological activity (Raut et al., 2020).
Supercritical Fluid Extraction
The use of supercritical fluids for the extraction of carboxylic acids from aqueous solutions offers insights into separation technologies that could be applicable to compounds like this compound. Such techniques are noted for their efficiency, environmental friendliness, and applicability in separating carboxylic acids, demonstrating a novel approach to purifying and concentrating valuable chemical compounds (Djas & Henczka, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(1S,3R)-3-benzoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOMXIQTOGETME-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244345 | |
| Record name | rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-86-4 | |
| Record name | rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)






![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)


![[(5-Chloro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B3024624.png)


